1,7-Dimethylxanthine-2,4,5,6-13C4-1,3,9-15N3
Overview
Description
1,7-Dimethylxanthine-2,4,5,6-13C4-1,3,9-15N3 is a labeled derivative of para-xanthine, a dimethylxanthine compound. It is a metabolite of caffeine and theobromine in animals and plays a role as a central nervous system stimulant. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and mechanisms of action .
Scientific Research Applications
1,7-Dimethylxanthine-[13C4,15N3] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of caffeine metabolism.
Biology: Helps in studying the effects of caffeine and its metabolites on biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in drug metabolism.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Target of Action
1,7-Dimethylxanthine-[13C4,15N3], also known as Para-xanthine, primarily targets adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer (as adenosine triphosphate and adenosine diphosphate) and signal transduction (as cyclic adenosine monophosphate) .
Mode of Action
Para-xanthine interacts with its targets by antagonizing adenosine receptors . This means it binds to these receptors and blocks their activation by adenosine. This action results in stimulatory effects, as the normal activity of adenosine is to slow down nerve activity . Para-xanthine also inhibits phosphodiesterase (PDE9) activity , which is hypothesized to increase glutamate and dopamine release by potentiating nitric oxide signaling .
Biochemical Pathways
Para-xanthine is a primary metabolite of caffeine . After ingestion, roughly 84% of caffeine is metabolized into para-xanthine by hepatic cytochrome P450, which removes a methyl group from the N3 position of caffeine . Para-xanthine can then be further metabolized into other compounds through various pathways .
Pharmacokinetics
The pharmacokinetics of para-xanthine involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, para-xanthine is rapidly absorbed and distributed throughout the body . It is metabolized in the liver by cytochrome P450 enzymes, and the metabolites are excreted in the urine .
Result of Action
The molecular and cellular effects of para-xanthine’s action include increased glutamate and dopamine release, which can lead to heightened alertness, arousal, and locomotor activity . By blocking the inhibitory action of adenosine on its receptors, para-xanthine enhances the firing of neurons and the release of neurotransmitters .
Action Environment
The action, efficacy, and stability of para-xanthine can be influenced by various environmental factors. For instance, the presence of other stimulants can potentiate its effects. Additionally, individual factors such as age, liver function, and genetic variations in metabolizing enzymes can affect the metabolism and action of para-xanthine .
Future Directions
Paraxanthine, being a metabolite of caffeine, has similar stimulant properties. Studies indicate that, similar to caffeine, simultaneous antagonism of adenosine receptors is responsible for paraxanthine’s stimulatory effects . This suggests that paraxanthine could be a safer alternative to caffeine in humans .
Biochemical Analysis
Biochemical Properties
1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine) plays a significant role in biochemical reactions, particularly as an inhibitor of phosphodiesterase 9 (PDE9) and an antagonist of adenosine receptors A1 and A2 . It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to adenosine receptors with affinities of 21 μM for A1, 32 μM for A2A, 4.5 μM for A2B, and over 100 μM for A3 . These interactions result in the modulation of cyclic GMP levels and neurotransmitter release, influencing various physiological processes.
Cellular Effects
1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine) affects various types of cells and cellular processes. It promotes wakefulness, increases locomotor activity, and raises core temperature in narcoleptic transgenic mice . Additionally, it has been shown to increase striatal cGMP and extracellular striatal dopamine concentrations in vivo . These effects are mediated through its action on adenosine receptors and phosphodiesterase inhibition, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine) involves its binding interactions with adenosine receptors and inhibition of phosphodiesterase 9 . By antagonizing adenosine receptors, it prevents the inhibitory effects of adenosine on neurotransmitter release, leading to increased levels of dopamine and glutamate . Additionally, its inhibition of phosphodiesterase 9 results in elevated cyclic GMP levels, further modulating cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine) change over time. It has been observed that prolonged exposure to this compound can lead to dose-dependent increases in the number of tyrosine hydroxylase-positive neurons . The stability and degradation of the compound are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under room temperature conditions .
Dosage Effects in Animal Models
The effects of 1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine) vary with different dosages in animal models. At a dose of 30 mg/kg, it induces significant increases in striatal cGMP and extracellular striatal dopamine concentrations . Higher doses may lead to toxic or adverse effects, although specific threshold effects and toxicity data are limited.
Metabolic Pathways
1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine) is primarily metabolized from caffeine by hepatic cytochrome P450 enzymes . It can be further broken down into 7-methylxanthine, xanthine, or 1,7-dimethyluric acid through various enzymatic pathways . These metabolic pathways involve enzymes such as CYP2A6, CYP1A2, and N-acetyl-transferase 2 .
Transport and Distribution
Within cells and tissues, 1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine) is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of 1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors play a crucial role in its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethylxanthine-[13C4,15N3] involves the incorporation of isotopic carbon and nitrogen atoms into the xanthine structure. One common method includes the use of labeled precursors in a multi-step synthesis process. For example, starting with labeled urea and methylated purine derivatives, the compound can be synthesized through a series of methylation and demethylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of 1,7-Dimethylxanthine-[13C4,15N3] typically involves large-scale synthesis using labeled precursors. The process requires precise control of reaction conditions to ensure the incorporation of isotopic labels and to achieve high purity and yield. The final product is often purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethylxanthine-[13C4,15N3] undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,7-dimethyluric acid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include 1,7-dimethyluric acid and various substituted xanthine derivatives. These products are often analyzed using techniques like high-performance liquid chromatography (HPLC) to confirm their structures and purity .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-dimethylxanthine): Found in chocolate and has milder stimulant effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
1,7-Dimethylxanthine-[13C4,15N3] is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Unlike caffeine and theobromine, it is not naturally found in plants but is a primary metabolite of caffeine in humans. This makes it particularly valuable in research focused on caffeine metabolism and its physiological effects .
Properties
IUPAC Name |
1,7-dimethyl-3H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i4+1,5+1,6+1,7+1,8+1,9+1,11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNWUDVFRNGTCO-UDYOVZSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=[15N][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15NH]2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703026 | |
Record name | 1,7-Dimethyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-79-5 | |
Record name | 1,7-Dimethyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173018-79-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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